molecular formula C21H15NO3 B13134171 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid CAS No. 105555-32-6

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

Cat. No.: B13134171
CAS No.: 105555-32-6
M. Wt: 329.3 g/mol
InChI Key: YTHUXOLKUXQMRZ-UHFFFAOYSA-N
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Description

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene core, which is a polycyclic aromatic hydrocarbon. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid typically involves the reaction of 9H-fluorene-9-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fluorene core and amide linkage make it a versatile compound for various applications in research and industry.

Properties

CAS No.

105555-32-6

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-(9H-fluorene-9-carbonylamino)benzoic acid

InChI

InChI=1S/C21H15NO3/c23-20(22-18-12-6-5-11-17(18)21(24)25)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,22,23)(H,24,25)

InChI Key

YTHUXOLKUXQMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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